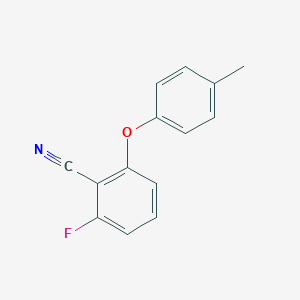

2-Fluoro-6-(4-methylphenoxy)benzonitrile

Description

Significance of Benzonitrile (B105546) Derivatives in Contemporary Chemistry and Biology

Benzonitrile derivatives are organic compounds containing a cyano group (-C≡N) attached to a benzene (B151609) ring. This class of compounds is of significant interest due to the unique electronic properties and reactivity conferred by the nitrile group. They serve as crucial intermediates in the synthesis of a vast number of pharmaceuticals, agrochemicals, and materials. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, making benzonitriles versatile building blocks in organic synthesis.

In medicinal chemistry, the benzonitrile moiety is a common feature in many therapeutic agents. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. In materials science, benzonitrile derivatives are utilized in the development of liquid crystals, dyes, and organic semiconductors.

Overview of 2-Fluoro-6-(4-methylphenoxy)benzonitrile's Unique Structural Features for Research Focus

The structure of this compound is characterized by several key features that draw the attention of researchers. The fluorine atom at the 2-position of the benzonitrile ring is of particular importance. The introduction of fluorine into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.

The 6-(4-methylphenoxy) group, an ether linkage to a p-cresol moiety, adds another layer of complexity and potential for functionalization. The diaryl ether linkage is a structural motif found in a number of biologically active compounds. The combination of the fluoro, cyano, and methylphenoxy groups on a central benzene ring creates a molecule with a specific three-dimensional shape and electronic distribution, making it a candidate for investigation in various areas of chemical and biological research.

Below are some of the key properties of this compound:

| Property | Value |

| CAS Number | 175204-08-7 rsc.orguni.lu |

| Molecular Formula | C14H10FNO rsc.orguni.lu |

| Molecular Weight | 227.23 g/mol rsc.orguni.lu |

| Melting Point | 93-95 °C rsc.org |

| Boiling Point (Predicted) | 323.0 ± 37.0 °C rsc.org |

| Density (Predicted) | 1.21 ± 0.1 g/cm³ rsc.org |

Historical Context of Related Compounds in Scientific Inquiry

The study of fluorinated organic compounds has a rich history, with the unique properties of fluorine driving significant advancements in various scientific disciplines. The development of methods to selectively introduce fluorine into aromatic rings has been a major focus of synthetic organic chemistry. Early methods were often harsh and lacked selectivity, but the discovery of milder and more precise fluorinating agents has opened up new avenues for the synthesis of complex fluorinated molecules.

Similarly, the synthesis of diaryl ethers has been a long-standing area of research. The Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide, has historically been a primary method for the formation of diaryl ether linkages. Research continues to refine this and other methods to improve yields and expand the scope of accessible structures. The investigation of compounds like this compound builds upon this historical foundation of synthetic methodology and the established importance of fluorinated and diaryl ether-containing molecules in applied chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-(4-methylphenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c1-10-5-7-11(8-6-10)17-14-4-2-3-13(15)12(14)9-16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTWAYPSQIKWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C(=CC=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372037 | |

| Record name | 2-fluoro-6-(4-methylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-08-7 | |

| Record name | 2-fluoro-6-(4-methylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-(4-methylphenoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Fluoro 6 4 Methylphenoxy Benzonitrile

General Synthetic Strategies for Aryl Ether Benzonitriles

The construction of the aryl ether bond in compounds like 2-fluoro-6-(4-methylphenoxy)benzonitrile is typically achieved through modern synthetic methods that hinge on the reaction between an activated aromatic ring and a phenolic precursor.

The primary route for synthesizing this class of compounds is the Nucleophilic Aromatic Substitution (SNAr) reaction. wikipedia.org This mechanism is distinct from SN1 and SN2 reactions and is characteristic of aromatic rings bearing strong electron-withdrawing groups. chemistrysteps.com The SNAr reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

First, a nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a high-energy resonance-stabilized carbanion intermediate known as a Meisenheimer complex. stackexchange.com For this stabilization to be effective, the electron-withdrawing group(s) must be positioned ortho or para to the site of nucleophilic attack. libretexts.orgmasterorganicchemistry.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com

In the context of this compound, the synthesis starts with a poly-substituted benzene (B151609) ring, such as 2,6-difluorobenzonitrile. chemdad.com The nitrile group (-CN) is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution. It withdraws electron density from the ring, particularly from the ortho and para positions, making the carbons bonded to the fluorine atoms highly electrophilic and susceptible to attack by a nucleophile. wikipedia.orgnih.gov

The synthesis of this compound is a specific application of the SNAr mechanism, employing a phenolic precursor as the nucleophile. chemdad.com The key reactants for this etherification are 2,6-difluorobenzonitrile and p-cresol (4-methylphenol). chemdad.com

The reaction is initiated by deprotonating the phenolic hydroxyl group of p-cresol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more potent 4-methylphenoxide nucleophile. This phenoxide then attacks one of the electrophilic carbons attached to a fluorine atom on the 2,6-difluorobenzonitrile ring. The fluorine atom is displaced as a fluoride ion, resulting in the formation of the C-O ether bond and yielding the final product.

Table 1: Key Components in the Synthesis of this compound

| Role | Compound Name | Structure | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substrate | 2,6-Difluorobenzonitrile | F-C₆H₃(CN)-F | The nitrile group activates the ortho-positioned fluorine atoms for nucleophilic displacement. |

| Nucleophilic Precursor | p-Cresol (4-methylphenol) | CH₃-C₆H₄-OH | Provides the 4-methylphenoxy moiety after deprotonation. |

| Base | e.g., Potassium Carbonate (K₂CO₃) | K₂CO₃ | Deprotonates p-cresol to generate the reactive phenoxide nucleophile. |

| Solvent | e.g., Dimethylformamide (DMF) | (CH₃)₂NC(O)H | A polar aprotic solvent that facilitates SNAr reactions. |

Functional Group Reactivity and Targeted Derivatization

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations. The carbon atom of the nitrile is electrophilic and susceptible to attack by nucleophiles, a characteristic that is enhanced by the presence of electron-withdrawing groups on the aromatic ring. nih.govlibretexts.org

Key transformations of the nitrile group include:

Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through a carboxamide intermediate. libretexts.orgchemistrysteps.com This provides a pathway to synthesize 2-fluoro-6-(4-methylphenoxy)benzoic acid.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile group to a primary amine (aminomethyl group). libretexts.orgchemistrysteps.com This would yield [2-fluoro-6-(4-methylphenoxy)phenyl]methanamine.

Organometallic Addition: Grignard reagents can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine salt intermediate yields a ketone. libretexts.orgchemistrysteps.com

Table 2: Potential Transformations of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Carboxylic Acid (-COOH) |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂NH₂) |

| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | Ketone (-C(O)R) |

The fluoro substituent plays a critical and somewhat counterintuitive role in the synthesis and reactivity of the molecule. In SNAr reactions, halogens act as leaving groups, and the reactivity order is typically F > Cl > Br > I. libretexts.org This is the reverse of the trend seen in SN2 reactions and is because the rate-determining step is the initial nucleophilic attack on the ring, not the breaking of the carbon-halogen bond. stackexchange.commasterorganicchemistry.com The high electronegativity of fluorine strongly polarizes the C-F bond and withdraws electron density from the ring inductively, making the carbon atom a potent electrophilic site and thus accelerating the initial attack. stackexchange.comwyzant.com

In the final product, the remaining fluorine atom influences the molecule's properties. It is a deactivating group for electrophilic aromatic substitution due to its strong inductive electron-withdrawing effect. csbsju.edu However, like other halogens, it has lone pairs of electrons that can be donated through resonance, making it an ortho, para-director for any potential, albeit difficult, electrophilic substitution reactions. wikipedia.org Its primary chemical role in the product remains that of a potential leaving group for a second SNAr reaction under more forcing conditions.

The 4-methylphenoxy group exerts both electronic and steric influences on the molecule.

Electronic Effects: The ether oxygen atom is an electron-donating group via resonance, capable of feeding electron density into the aromatic ring through its lone pairs. This effect partially counteracts the electron-withdrawing effects of the nitrile and fluoro groups, thus slightly deactivating the ring towards further nucleophilic substitution. For electrophilic aromatic substitution, the ether is a moderately activating, ortho, para-directing group. wikipedia.org

Steric Effects: The 4-methylphenoxy group is sterically bulky. This steric hindrance can influence the accessibility of the adjacent functional groups. rsc.org For instance, the approach of reagents to the ortho-positioned nitrile or fluoro groups may be impeded, potentially lowering reaction rates or influencing the regioselectivity of certain transformations. youtube.com In reactions involving the remaining positions on the benzonitrile (B105546) ring, this bulky group would sterically favor substitution at the position para to it (C4), should electronic factors permit.

Advanced Analytical and Structural Characterization of 2 Fluoro 6 4 Methylphenoxy Benzonitrile

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is pivotal in piecing together the molecular puzzle of 2-Fluoro-6-(4-methylphenoxy)benzonitrile. Each technique provides unique insights into the compound's atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isomeric Differentiation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are instrumental in the characterization of this compound, allowing for the unambiguous assignment of each hydrogen and carbon atom in the molecule.

In a typical ¹H NMR spectrum of this compound, the aromatic protons would exhibit distinct chemical shifts and coupling patterns based on their electronic environment. The protons on the fluorinated benzonitrile (B105546) ring and the 4-methylphenoxy (p-cresol) ring would appear in separate regions of the spectrum. The methyl group protons would manifest as a singlet, typically in the upfield region.

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbon atom attached to the fluorine would show a characteristic coupling (¹JCF), which is a key indicator of its presence. The nitrile carbon, the ether-linked carbons, and the methyl carbon would all have predictable chemical shifts.

The purity of a sample can also be readily assessed by NMR. The presence of impurities would be indicated by extraneous peaks in the spectrum, and their integration relative to the signals of the main compound can be used for quantification. Isomeric impurities, which can be challenging to distinguish by other methods, can often be identified and quantified by high-field NMR due to subtle differences in their chemical shifts and coupling constants.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl (CH₃) | ~2.3 | Singlet |

| Aromatic (C-H) | 6.8 - 7.6 | Multiplet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Methyl (CH₃) | ~20 |

| Nitrile (CN) | ~115 |

| Aromatic (C-H) | 110 - 135 |

| Aromatic (C-F) | ~160 (doublet) |

| Aromatic (C-O) | 150 - 160 |

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm its elemental composition and molecular weight with high accuracy. The monoisotopic mass of this compound is 227.0746 g/mol .

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, respectively. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve the cleavage of the ether bond and the loss of the nitrile group or the methyl group from the p-cresol moiety. Analyzing these fragments helps to piece together the structure of the parent molecule.

Interactive Data Table: Predicted m/z Values for Adducts of this compound in Mass Spectrometry

| Adduct | Predicted m/z |

| [M+H]⁺ | 228.0825 |

| [M+Na]⁺ | 250.0644 |

| [M+K]⁺ | 266.0384 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are highly effective for identifying the functional groups present in a molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands. A sharp, strong band around 2230 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The C-O-C stretching of the diaryl ether would appear in the region of 1250-1180 cm⁻¹. The C-F stretching vibration would likely be observed as a strong band in the 1200-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Raman spectroscopy provides additional information, particularly for non-polar bonds. The aromatic ring vibrations and the symmetric stretching of the nitrile group are often strong in the Raman spectrum.

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) |

| Nitrile (C≡N) | IR, Raman | 2240 - 2220 |

| Diaryl Ether (C-O-C) | IR | 1270 - 1180 |

| Aryl Fluoride (C-F) | IR | 1250 - 1000 |

| Aromatic (C=C) | IR, Raman | 1600 - 1450 |

| Methyl (C-H) | IR, Raman | 2980 - 2850 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and dihedral angles. This information would definitively confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state.

The crystal structure would also provide insights into the intermolecular interactions, such as π-π stacking or dipole-dipole interactions, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the physical properties of the solid material.

Chromatographic Methods for Purification and Analytical Purity Determination

Chromatographic techniques are indispensable for both the purification of this compound and the determination of its analytical purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Application

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC method is typically developed.

Method development involves a systematic process of selecting the appropriate stationary phase (e.g., a C18 column), mobile phase composition (often a mixture of acetonitrile or methanol and water with a buffer), flow rate, and detection wavelength. A UV detector is commonly used, with the detection wavelength set to a λmax where the compound exhibits strong absorbance, ensuring high sensitivity.

Once developed and validated, the HPLC method can be used for routine purity analysis. The retention time of the main peak serves as an identifier for the compound, while the peak area is proportional to its concentration. The presence of any impurities would be indicated by additional peaks in the chromatogram, and their levels can be accurately quantified.

Interactive Data Table: Illustrative HPLC Method Parameters for Analysis of Aromatic Nitriles

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Thin Layer Chromatography (TLC) in Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a rapid, sensitive, and inexpensive analytical technique extensively utilized in synthetic organic chemistry to monitor the progress of chemical reactions. Its application is particularly valuable in the synthesis of this compound, which is typically formed via a nucleophilic aromatic substitution reaction, where an ether linkage is created. TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product.

The principle of TLC relies on the differential partitioning of compounds between a stationary phase (commonly silica gel on a plate) and a mobile phase (an eluting solvent or solvent mixture). Separation is achieved based on the polarity of the compounds. More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (R_f). Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher R_f value.

In the context of synthesizing this compound, the key components to monitor are the starting materials, typically 2-fluorobenzonitrile and 4-methylphenol, and the final ether product. 4-methylphenol, containing a polar hydroxyl group, is expected to be the most polar of the three key compounds. The product, this compound, is an ether and is significantly less polar than the starting phenol. 2-Fluorobenzonitrile is of intermediate polarity. This difference in polarity is the basis for their separation on a TLC plate.

A typical procedure for monitoring the reaction involves spotting the TLC plate with three lanes: one for the starting material mixture (e.g., 2-fluorobenzonitrile and 4-methylphenol), one for the reaction mixture, and a "co-spot" lane containing both the starting materials and the reaction mixture. As the reaction proceeds, the spot corresponding to the limiting reactant (often the more polar 4-methylphenol) will diminish in intensity in the reaction mixture lane, while a new spot corresponding to the less polar product, this compound, will appear and intensify. The reaction is considered complete when the limiting reactant spot is no longer visible in the reaction mixture lane.

Due to the aromatic nature of the starting materials and the product, visualization of the spots on the TLC plate is readily achieved under UV light (typically at 254 nm), where these compounds will appear as dark spots on a fluorescent background.

A suitable mobile phase for this analysis is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The ratio of these solvents can be adjusted to achieve optimal separation, with an ideal system resulting in R_f values between 0.2 and 0.8 for the compounds of interest. For instance, a mobile phase of 20% ethyl acetate in hexane would provide good separation, with the more polar 4-methylphenol having the lowest R_f, and the less polar product, this compound, having the highest R_f.

Detailed Research Findings

The following interactive data table illustrates the expected TLC results for the synthesis of this compound on a silica gel plate using a mobile phase of 20% ethyl acetate in hexane.

| Compound Name | Role in Reaction | Expected R_f Value (20% EtOAc/Hexane) | Polarity |

| 4-Methylphenol | Starting Material | ~ 0.30 | High |

| 2-Fluorobenzonitrile | Starting Material | ~ 0.55 | Medium |

| This compound | Product | ~ 0.70 | Low |

Table 1: Expected Retention Factors (R_f) of reactants and product.

This data clearly demonstrates the utility of TLC in monitoring the reaction. The significant difference in R_f values between the starting phenol (R_f ≈ 0.30) and the final ether product (R_f ≈ 0.70) allows for unambiguous tracking of the reaction's progression. The disappearance of the spot at R_f ≈ 0.30 and the concurrent appearance and strengthening of the spot at R_f ≈ 0.70 provide clear evidence of the successful formation of this compound.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 6 4 Methylphenoxy Benzonitrile

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking studies are instrumental in elucidating the potential biological activity of 2-Fluoro-6-(4-methylphenoxy)benzonitrile by simulating its interaction with protein targets at a molecular level.

Prediction of Ligand-Protein Binding Modes and Affinities

While specific docking studies for this compound are not extensively documented in public literature, the principles of such investigations can be inferred from studies on analogous structures, such as fluorinated benzamides and other diaryl ether compounds. Molecular docking simulations are employed to predict the preferred binding orientation of the molecule within a protein's active site and to estimate the strength of the interaction, often expressed as a binding affinity or docking score.

For a compound like this compound, a typical molecular docking workflow would involve:

Target Identification and Preparation: Identifying a potential protein target. For instance, diaryl ether structures have been investigated as inhibitors of bacterial enzymes like FtsZ nih.gov. The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) and prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Docking Simulation: Using software like AutoDock Vina, the ligand is flexibly docked into the defined binding site of the protein. The program explores various possible conformations and orientations of the ligand, scoring each based on a force field that approximates the binding free energy.

Analysis of Results: The resulting docking poses are analyzed to identify the most favorable binding mode. This involves examining intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues. For example, the fluorine atom in the 2-position could engage in specific hydrophobic interactions with residues like valine, while the nitrile group could act as a hydrogen bond acceptor nih.gov.

The predicted binding affinities from these simulations provide a quantitative measure to rank potential compounds and guide further experimental studies.

| Potential Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues (Examples) |

| Hydrogen Bonding | Nitrile (-CN) | Asparagine, Glutamine, Serine |

| Hydrophobic Interactions | Phenyl rings, Methyl group | Valine, Leucine, Isoleucine, Alanine |

| Pi-Pi Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | Fluorine (-F) | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Conformational Analysis and Dynamics of the Compound

The biological activity of a flexible molecule like this compound is intrinsically linked to its conformational preferences. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and the energy barriers between them. The central ether linkage allows for considerable rotational freedom, leading to a variety of possible shapes.

Computational methods used for conformational analysis include:

Systematic or Stochastic Searches: These methods explore the potential energy surface of the molecule by systematically rotating a-bonds or by randomly sampling conformational space.

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the movements of atoms based on classical mechanics, MD can reveal the accessible conformations, the flexibility of different parts of the molecule, and the influence of the solvent environment. Studies on similar 2-substituted fluoro- and trifluoromethyl-benzaldehydes have utilized computational modeling to understand conformer geometries and energies rsc.orgscilit.com. The presence of the ortho-fluoro substituent is known to influence the planarity of related benzamide structures, which in turn affects their interaction with protein binding sites nih.gov.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound.

Density Functional Theory (DFT) Applications for Molecular Orbital Analysis

DFT calculations are widely used to investigate the electronic properties of organic molecules. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for achieving a good balance between accuracy and computational cost for molecules of this size.

Key aspects of molecular orbital analysis include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and spatial distributions of the HOMO and LUMO, collectively known as the frontier molecular orbitals, are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, prone to nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the nitrile group and the oxygen of the ether linkage.

These calculations help in predicting the sites of metabolic attack, understanding reaction mechanisms, and designing derivatives with altered reactivity.

| Parameter | Significance | Predicted Location/Value for this compound |

| HOMO Energy | Electron donating ability | Typically localized on the electron-rich phenoxy ring. |

| LUMO Energy | Electron accepting ability | Generally distributed over the electron-withdrawing benzonitrile (B105546) ring. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A larger gap implies higher stability. |

| MEP Negative Potential | Site for electrophilic attack | Expected around the nitrile nitrogen and ether oxygen. |

| MEP Positive Potential | Site for nucleophilic attack | Expected on the hydrogen atoms of the aromatic rings. |

Prediction of Spectroscopic Signatures

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the structural characterization of a compound.

Infrared (IR) and Raman Spectroscopy: By calculating the harmonic vibrational frequencies, a theoretical IR and Raman spectrum can be generated. While the calculated frequencies are often systematically overestimated, they can be scaled to provide excellent agreement with experimental data. This allows for the assignment of specific vibrational modes to the observed spectral bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method, implemented within DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental spectra, can help in confirming the structure and assigning the resonances to specific atoms in the molecule. The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects.

Cheminformatics Approaches in Compound Library Design and Analysis

Cheminformatics utilizes computational methods to analyze and manage chemical data, which is particularly useful in the context of drug discovery and materials science. This compound can serve as a scaffold or a member in the design and analysis of compound libraries.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a library of derivatives based on the this compound scaffold, QSAR models can be developed to predict the activity of new, unsynthesized compounds. This involves calculating various molecular descriptors (e.g., physicochemical, electronic, and topological) and using statistical methods to correlate them with experimental activity data. Such models can guide the design of more potent analogs nih.gov.

Virtual Screening and Library Design: The this compound structure can be used as a starting point for virtual screening campaigns. Large virtual libraries of related compounds can be generated by systematically modifying the substituents on the aromatic rings. These libraries can then be computationally screened against a protein target using docking methods to identify promising candidates for synthesis and experimental testing. The design of these libraries often focuses on exploring chemical diversity while maintaining drug-like properties.

By employing these computational and theoretical approaches, a comprehensive understanding of the chemical and potential biological properties of this compound can be achieved, facilitating its further exploration in various scientific disciplines.

Medicinal Chemistry and Pharmacological Investigations of 2 Fluoro 6 4 Methylphenoxy Benzonitrile

Rationale for Pharmacological Interest of Benzonitrile (B105546) Scaffold

The benzonitrile scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds. The nitrile group is a versatile functional group that can act as a bioisostere for other functionalities, such as a ketone or a carboxyl group. It can participate in key interactions with biological targets, including hydrogen bonding and dipole-dipole interactions. Furthermore, the nitrile group can influence the molecule's electronic properties, potentially polarizing an adjacent aromatic system to enhance interactions with a target receptor or enzyme. The inclusion of a benzonitrile core is a common strategy in the design of inhibitors for various enzymes and modulators for a range of receptors.

Design Principles for Bioactive Fluorinated Benzonitrile Derivatives

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. The small size and high electronegativity of the fluorine atom can lead to significant changes in a molecule's electronic environment with minimal steric hindrance. In the context of benzonitrile derivatives, fluorination can influence factors such as:

Binding Affinity: Fluorine can alter the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with the target protein. It can also participate in favorable orthogonal multipolar interactions.

Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the strategic placement of fluorine atoms, thereby affecting its ability to cross cellular membranes and reach its site of action.

Structure-Activity Relationship (SAR) Studies of 2-Fluoro-6-(4-methylphenoxy)benzonitrile Analogues

No specific structure-activity relationship (SAR) studies for analogues of this compound have been reported in the available scientific literature. An SAR study involves systematically modifying a molecule's structure and observing the effect on its biological activity to identify key pharmacophoric features. Without experimental data for this specific compound series, any discussion on SAR remains hypothetical.

Impact of Benzonitrile Core Modifications on Biological Activity

In the absence of specific data for this compound, general principles suggest that modifications to the benzonitrile core would likely have a significant impact on biological activity. Potential modifications could include:

Position of the Nitrile Group: Shifting the cyano group to other positions on the benzene (B151609) ring would alter the molecule's geometry and electronic distribution, likely affecting its binding to a target.

Replacement of the Nitrile Group: Bioisosteric replacement of the nitrile with other groups like an amide, a carboxylic acid, or a tetrazole would drastically change the compound's properties and interactions.

Additional Substituents: Introducing other substituents on the benzonitrile ring would modulate lipophilicity, electronics, and steric profile, which are key determinants of pharmacological activity.

Effects of Fluoro and Methylphenoxy Substituent Variations on Potency and Selectivity

While no specific studies on this compound are available, research on other chemical series highlights the importance of fluoro and phenoxy substituents.

Fluoro Group: The position and number of fluorine atoms can be critical. Moving the fluorine from the 2-position to other locations on the benzonitrile ring would likely alter binding interactions.

Methylphenoxy Group: Variations in the phenoxy moiety, such as changing the position of the methyl group (ortho, meta, or para), replacing it with other alkyl or electron-withdrawing/donating groups, or altering the point of attachment to the benzonitrile core, would be expected to significantly influence the compound's potency and selectivity by affecting how it fits into and interacts with its biological target.

In Vitro Biological Activity Assessment

There is no publicly available data from in vitro biological activity assessments of this compound. Such assessments would typically involve screening the compound against a panel of enzymes or receptors to identify any potential biological targets and determine its potency (e.g., IC₅₀ or EC₅₀ values) and selectivity. Without these foundational studies, the pharmacological profile of this compound remains uncharacterized.

Enzyme Inhibition Studies (e.g., BCAT1/2)

While direct studies on the inhibition of branched-chain aminotransferase 1 and 2 (BCAT1/2) by this compound are not extensively documented in publicly available literature, the chemical scaffold of this compound suggests potential for interaction with various enzymatic targets. The diphenyl ether motif is a privileged structure in medicinal chemistry, known to interact with a range of enzymes. Further research is warranted to explore the inhibitory potential of this compound against BCAT1/2 and other enzymes implicated in disease pathways.

Receptor Agonist and Antagonist Profiling (e.g., MRGPRX1)

The Mas-related G-protein-coupled receptor X1 (MRGPRX1) is a target for the development of novel analgesics. nih.gov While this compound has not been explicitly profiled against MRGPRX1, structurally related molecules have shown activity at this receptor. For instance, a high-throughput screening campaign identified 4-(2-(butylsulfonamido)-4-methylphenoxy)benzimidamide as an agonist of human MRGPRX1. nih.gov This compound shares the 4-methylphenoxy moiety and a related benzamidine core (a nitrile precursor) with this compound. This structural similarity suggests that this compound could be a candidate for investigation as a modulator of MRGPRX1.

A series of benzamidine and 1-aminoisoquinoline derivatives have been synthesized and evaluated for their agonist activity on MRGPRX1, with some compounds demonstrating high potency. nih.gov The structural features of these agonists provide a basis for the design of new MRGPRX1 modulators, and the this compound scaffold could serve as a novel starting point for such a discovery program. The table below summarizes the activity of a related compound.

| Compound | Target | Activity | Reference |

| 4-(2-(butylsulfonamido)-4-methylphenoxy)benzimidamide | MRGPRX1 | Agonist | nih.gov |

| N-(2-(1-aminoisoquinolin-6-yloxy)-4-methylphenyl)-2-methoxybenzenesulfonamide | MRGPRX1 | Potent Agonist | nih.gov |

Cell-Based Assays for Functional Responses (e.g., cell viability, PD-1/PD-L1 binding)

Cell Viability Assays

The assessment of cytotoxicity is a critical step in the evaluation of any new chemical entity. Various cell viability assays are available to determine the effect of a compound on cell health. These assays measure different cellular parameters, such as metabolic activity, membrane integrity, and ATP content. nih.gov Commonly used methods include:

MTT Assay: Measures the metabolic activity of cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals. nih.gov

MTS Assay: Similar to the MTT assay, but the formazan product is soluble in the cell culture medium. nih.gov

Resazurin Assay: A fluorometric assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by viable cells. thermofisher.com

ATP Assay: Measures the level of intracellular ATP, which is an indicator of metabolically active cells. nih.gov

PD-1/PD-L1 Binding Assays

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a key immune checkpoint that can be exploited by cancer cells to evade the immune system. nih.gov Small-molecule inhibitors of the PD-1/PD-L1 interaction are of significant interest in cancer immunotherapy. nih.gov The diphenyl ether scaffold is present in some reported small-molecule PD-1/PD-L1 inhibitors. mdpi.com Given that this compound is a diphenyl ether derivative, it represents a chemical starting point for the design of novel PD-1/PD-L1 inhibitors.

Functional cell-based assays to evaluate potential PD-1/PD-L1 inhibitors include co-culture systems of T-cells and cancer cells expressing PD-L1, where the restoration of T-cell activation (e.g., cytokine production) upon treatment with the test compound is measured.

Investigations into Antimicrobial and Anthelmintic Potential

Antimicrobial Potential

The benzonitrile and diphenyl ether moieties are found in various compounds with reported antimicrobial activity. nih.govresearchgate.net For instance, certain benzonitrile derivatives have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, some phenoxy-containing heterocyclic compounds have demonstrated broad-spectrum antibacterial and antifungal activities. researchgate.net These findings suggest that this compound could be investigated for its potential antimicrobial properties.

Anthelmintic Potential

There is growing interest in the development of new anthelmintic agents to combat parasitic worm infections. researchgate.net While direct studies on the anthelmintic activity of this compound are lacking, related heterocyclic structures have shown promise. For example, a series of 2-substituted-4,5-diphenyl imidazoles displayed significant anthelmintic activity against earthworms, with some compounds being more potent than the standard drugs albendazole and piperazine citrate. nih.gov The presence of a substituted phenyl ring in these active compounds provides a rationale for exploring the anthelmintic potential of this compound.

Exploration of Antiviral Activity (e.g., Non-Nucleoside Reverse Transcriptase Inhibition)

The diphenyl ether scaffold is a key feature of several potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov These compounds bind to an allosteric site on the reverse transcriptase enzyme, leading to its inhibition. nih.gov The structure of this compound, being a diaryl ether, makes it a compound of interest for potential anti-HIV activity.

Structure-activity relationship (SAR) studies of diphenyl ether NNRTIs have provided insights into the structural requirements for potent inhibition of both wild-type and mutant strains of HIV-1 reverse transcriptase. nih.gov The substitution pattern on both phenyl rings plays a crucial role in the antiviral potency. The presence of a fluorine atom and a methylphenoxy group in this compound could be explored within the context of NNRTI design. Catechol diethers incorporating a 6-cyano-1-naphthyl group have been reported as picomolar inhibitors of HIV-1 reverse transcriptase. acs.org

| Compound Class | Target | Activity | Reference |

| Diaryl Ether NNRTIs | HIV-1 Reverse Transcriptase | Potent inhibition of wild-type and mutant viruses | nih.gov |

| Naphthyl Phenyl Ethers | HIV-1 Reverse Transcriptase | Picomolar inhibitors | acs.org |

In Vivo Pharmacological Evaluation and Drug Disposition

Pharmacokinetic Profiling (ADME) Considerations of this compound and Analogues

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate are critical for its development. For this compound, several considerations can be made based on its structure and data from related compounds.

Metabolism

The presence of a fluorine atom can significantly influence the metabolic profile of a compound, often by blocking sites of metabolism or altering the electronic properties of the molecule. nih.gov Studies on fluorinated biphenyl ethers using the fungus Cunninghamella elegans, a model for mammalian drug metabolism, have shown that the position of the fluorine atom affects the propensity of the fluorinated ring to be hydroxylated. nih.govresearchgate.net The methyl group on the phenoxy ring of this compound is also a potential site for oxidative metabolism. nih.gov

Pharmacokinetics of Analogues

Studies on diphenyl ether NNRTIs have identified compounds with promising pharmacokinetic profiles. nih.gov These investigations provide valuable information on how modifications to the diphenyl ether scaffold can impact parameters such as oral bioavailability, plasma clearance, and half-life. The data from such analogues can guide the design of future studies on this compound to optimize its drug-like properties.

Preclinical Assessment of Therapeutic Efficacy in Disease Models

There is currently no publicly available scientific literature detailing the preclinical assessment of this compound in any specific disease models. In a typical drug discovery pipeline, after initial identification and in vitro characterization, a compound with promising activity would be advanced into preclinical studies. This stage involves evaluating the therapeutic efficacy of the compound in living organisms, usually animal models that mimic human diseases.

The selection of an appropriate animal model is crucial and depends on the therapeutic area being investigated. For instance, if this compound were being investigated as a potential anti-cancer agent, it might be tested in xenograft models, where human tumor cells are implanted into immunocompromised mice. If it were being explored for neurological disorders, transgenic mouse models of diseases like Alzheimer's or Parkinson's might be employed.

The primary goal of these preclinical efficacy studies is to determine if the compound can produce the desired therapeutic effect in a complex biological system and to establish a potential dose-response relationship. These studies are a critical step in deciding whether a compound warrants further development and eventual testing in human clinical trials.

Drug Discovery and Lead Optimization Strategies

The specific details regarding the drug discovery and lead optimization strategies for this compound are not available in the public domain. However, the general principles of these processes are well-established in the field of medicinal chemistry.

Hit Identification and Validation from Screening Libraries

In the initial phase of drug discovery, a "hit" compound is identified. This is a molecule that displays a desired biological activity in a high-throughput screen of a large library of chemical compounds. The process involves testing thousands to millions of compounds in a specific biological assay. Once a hit is identified, its activity is confirmed and validated through a series of secondary assays to ensure that the observed effect is real and not an artifact of the screening process. The origin of this compound as a hit from a screening library has not been publicly disclosed.

Lead Series Generation and Prioritization Based on Efficacy and Druggability

Following hit validation, the process of "hit-to-lead" begins. This involves the synthesis and evaluation of analogs of the hit compound to establish an initial structure-activity relationship (SAR). The goal is to generate a "lead series" of related compounds with improved potency and more favorable drug-like properties.

Prioritization of these lead series is based on a multi-parameter assessment that includes not only biological efficacy but also "druggability." Druggability encompasses a range of physicochemical properties that influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity. Compounds with a good balance of potency and druggability are prioritized for further optimization.

Computational Approaches in Guiding Lead Optimization

Modern drug discovery heavily relies on computational chemistry to guide the lead optimization process. Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to build predictive models that correlate chemical structure with biological activity. These models help in designing new analogs with potentially higher potency.

Molecular docking and molecular dynamics simulations can provide insights into how a compound binds to its biological target at the atomic level. This information is invaluable for designing modifications to the lead structure that can enhance binding affinity and selectivity. While it is likely that computational approaches would be used in the optimization of a compound like this compound, no specific studies have been published.

Strategic Modifications for Improved Potency, Selectivity, and Pharmacological Properties

Lead optimization is an iterative process of designing, synthesizing, and testing new analogs to improve various properties of the lead compound. Strategic modifications are made to the chemical structure to enhance potency, which is the concentration of the drug required to produce a specific effect.

Selectivity is another critical parameter. A drug should ideally interact with its intended target with high affinity and have minimal interaction with other targets in the body to avoid off-target side effects. Modifications are often made to improve the selectivity profile of a lead compound.

Safety Profiles and Precautionary Measures in Laboratory Research

There is no specific safety data sheet (SDS) available for this compound in the search results. However, based on the safety profiles of structurally related benzonitrile compounds, general precautionary measures should be taken when handling this compound in a laboratory setting.

General Laboratory Safety Precautions:

| Precaution Category | Recommended Measures |

| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses with side shields or goggles. |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. |

| First Aid | In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. Seek medical attention if any symptoms persist. |

It is important to note that this information is based on general knowledge of related chemical compounds and is not a substitute for a compound-specific safety data sheet.

Applications Beyond Medicinal Chemistry

Role as a Chemical Intermediate in Agrochemical Development

The development of novel and effective agrochemicals is a critical area of research aimed at ensuring global food security. Fluorinated organic compounds, in particular, have been shown to exhibit enhanced biological activity and metabolic stability, making them desirable components of modern pesticides and herbicides. 2-Fluoro-6-(4-methylphenoxy)benzonitrile is recognized as a key intermediate in the synthesis of such agrochemicals. buyersguidechem.combuyersguidechem.com

| Property | Value |

| CAS Number | 175204-08-7 |

| Molecular Formula | C14H10FNO |

| Compound Name | This compound |

This interactive table provides key identifiers for this compound.

Potential in Functional Materials Science

The field of functional materials science focuses on the design and synthesis of materials with specific, tunable properties for a wide range of applications, including electronics, optics, and advanced polymers. The incorporation of fluorine atoms into organic molecules can significantly alter their electronic properties, thermal stability, and intermolecular interactions.

While direct research on the application of this compound in functional materials is not extensively documented in publicly accessible literature, the structural motifs present in the molecule are of significant interest to materials scientists. For instance, the combination of a polar nitrile group and a fluorinated aromatic ring can impart desirable dielectric properties. Furthermore, the rigid, aromatic structure of the molecule could be exploited in the design of liquid crystals or as a monomer for high-performance polymers with enhanced thermal resistance. The potential for this compound to serve as a precursor for more complex molecules with applications in organic light-emitting diodes (OLEDs) or other electronic devices remains an area ripe for exploration.

Utility in Dye Industry Applications through Structural Analogies

The dye industry relies on a vast array of organic molecules to produce a wide spectrum of colors for textiles, plastics, and other materials. The color and fastness of a dye are determined by its chemical structure, particularly the arrangement of aromatic rings and functional groups. Benzonitrile (B105546) derivatives are known to be important intermediates in the synthesis of various classes of dyes.

Future Research Directions and Emerging Challenges

Development of Greener Synthetic Methodologies for Benzonitrile (B105546) Derivatives

The synthesis of benzonitrile derivatives, crucial intermediates in the pharmaceutical and agrochemical industries, has traditionally relied on methods that often involve harsh conditions, toxic reagents, and significant waste generation. rsc.orgrsc.org Classical methods include the cyanation of benzene (B151609) halides, the ammoxidation of toluene, and the reaction of benzoic acid with urea. rsc.org A significant challenge is the reliance on metal salt catalysts and the generation of corrosive byproducts like hydrochloric acid, which can lead to equipment corrosion and environmental pollution. rsc.orgchemimpex.com

The future of benzonitrile synthesis is geared towards "green chemistry," which prioritizes the development of environmentally benign and sustainable processes. Research is actively exploring novel routes that are more efficient, use less hazardous materials, and are economically viable.

Key areas of development include:

Ionic Liquids: These compounds are being investigated as recyclable co-solvents and catalysts, eliminating the need for traditional metal salt catalysts and simplifying product separation. rsc.orgresearchgate.net For instance, a novel route using hydroxylamine (B1172632) 1-sulfobutyl pyridine (B92270) hydrosulfate salt in conjunction with an ionic liquid has demonstrated 100% conversion of benzaldehyde (B42025) to benzonitrile under optimized conditions, with the ionic liquid being easily recovered and reused. rsc.org

Catalyst Innovation: The development of heterogeneous catalysts, such as Fe3O4-CTAB nanoparticles and chitosan-supported magnetic ionic liquids (CSMIL), offers advantages like easy separation from the reaction mixture and potential for reuse, reducing waste and cost. rsc.org

Alternative Reagents: The use of less toxic and more readily available starting materials is a key focus. For example, methods are being developed that utilize phenylacetic acid and its derivatives as raw materials in an oxygen atmosphere, avoiding harsh reagents like strong acids or bases. google.com

Solvent-Free or Benign Solvent Systems: Moving away from volatile and often toxic organic solvents like DMF is a priority. Research into solvent-free reaction conditions or the use of greener solvents like water or bio-based solvents is gaining traction.

Table 1: Comparison of Traditional vs. Greener Synthetic Methodologies for Benzonitriles

| Feature | Traditional Methods | Greener Methodologies |

| Catalysts | Often rely on homogeneous metal salt catalysts. rsc.org | Utilize heterogeneous catalysts, ionic liquids, or catalyst-free systems. rsc.orgrsc.org |

| Solvents | Frequently use aprotic dipolar solvents (e.g., DMF, DMSO). google.com | Employ recyclable ionic liquids, water, or solvent-free conditions. rsc.orgresearchgate.net |

| Byproducts | Can generate corrosive inorganic acids (e.g., HCl) and significant waste. rsc.org | Designed to minimize waste and produce less harmful byproducts. researchgate.net |

| Conditions | May require high temperatures and pressures. google.com | Often proceed under milder reaction conditions. rsc.orggoogle.com |

| Efficiency | Can suffer from complex separation and purification processes. rsc.org | Aim for simplified workup and easy product isolation. researchgate.net |

Integration of Advanced Omics Technologies for Comprehensive Biological Evaluation

A thorough understanding of the biological effects of 2-Fluoro-6-(4-methylphenoxy)benzonitrile at a molecular level is critical for its development as a therapeutic agent. Traditional biological assays often examine a single endpoint or pathway, providing a limited view of a compound's activity. The integration of advanced "omics" technologies offers a holistic, systems-level perspective on the biological impact of new chemical entities. mdpi.comnih.gov

Omics technologies enable the high-throughput analysis of entire sets of biological molecules, providing a comprehensive snapshot of cellular processes and how they are perturbed by a compound. nih.govproventainternational.com This approach is invaluable for identifying mechanisms of action, predicting potential toxicity, and discovering biomarkers. biobide.com

Key omics technologies and their applications include:

Genomics and Transcriptomics: These fields study an organism's complete set of DNA (genome) and RNA transcripts (transcriptome), respectively. biobide.com For a compound like this compound, transcriptomics (e.g., via RNA-sequencing) can reveal which genes are turned on or off in response to treatment, providing clues about its mechanism of action and identifying the cellular pathways it affects. nih.gov

Proteomics: This is the large-scale study of proteins, their structures, and their functions. biobide.com Proteomic analyses can identify the specific proteins that physically interact with the compound, as well as changes in protein expression and post-translational modifications, offering deep insight into its biological targets and downstream effects. nih.gov

Metabolomics: This field focuses on the complete set of small-molecule metabolites within a biological system. biobide.com By analyzing changes in the metabolome, researchers can understand how the compound alters cellular metabolism, which can be crucial for identifying efficacy biomarkers and potential off-target effects. nih.gov

Table 2: Application of Omics Technologies in the Evaluation of Novel Compounds

| Omics Technology | Biological Molecules Analyzed | Key Applications in Drug Discovery |

| Genomics | DNA | Identifies genetic variations associated with disease and drug response. biobide.com |

| Transcriptomics | RNA | Reveals gene expression changes to elucidate mechanisms of action and identify pathways. nih.govbiobide.com |

| Proteomics | Proteins | Identifies direct protein targets, interaction networks, and changes in protein expression. nih.govbiobide.com |

| Metabolomics | Metabolites | Assesses impact on metabolic pathways, identifies biomarkers of efficacy and toxicity. mdpi.comnih.gov |

| Epigenomics | Epigenetic modifications (e.g., DNA methylation) | Examines how a compound might influence gene expression without altering the DNA sequence. nih.govbiobide.com |

By integrating data from these various omics layers, a multi-omics approach can build a comprehensive model of a compound's biological activity, accelerating the identification of promising drug candidates and weeding out those with unfavorable profiles early in the development process. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Areas

The benzonitrile functional group is a recognized pharmacophore present in numerous approved drugs, highlighting its importance in medicinal chemistry. nih.gov Substituted benzonitriles are known to act as inhibitors of enzymes like aromatase and dipeptidyl peptidase (DPP IV) and can interact with various receptors. nih.gov For instance, the nitrile group can act as a hydrogen bond acceptor, mimicking the function of a carbonyl group, which is a common interaction in protein-ligand binding. nih.gov

While the specific biological targets of this compound are yet to be fully elucidated, its structure suggests several promising avenues for investigation. The future direction for this compound and its analogs involves systematic screening and target identification to uncover novel therapeutic applications.

Potential therapeutic areas for exploration include:

Oncology: Many anticancer agents incorporate nitrile groups. Given that some benzonitriles inhibit aromatase for the treatment of breast cancer, this remains a key area of interest. nih.gov Furthermore, the unique substitution pattern of this compound could confer selectivity for other cancer-related targets.

Neuroscience: Phenyl-substituted nitriles are found in drugs for mood disorders, such as the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram. nih.gov Exploring the potential of new benzonitrile derivatives to modulate neurotransmitter receptors or transporters is a logical next step.

Infectious Diseases: Nitrile-containing compounds have been developed as antibacterial and antiviral agents, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.gov Screening against a panel of bacterial and viral targets could reveal new antimicrobial activities.

Table 3: Potential Biological Targets and Therapeutic Areas for Benzonitrile Derivatives

| Therapeutic Area | Potential Biological Targets | Rationale / Examples |

| Oncology | Aromatase, Protein Kinases, Androgen Receptor | The nitrile group is a key feature in non-steroidal aromatase inhibitors like fadrozole. nih.gov Aryloxy structures are found in androgen receptor antagonists. researchgate.net |

| Neuroscience | Serotonin Transporter (SERT), GABAA Receptors | Citalopram, an SSRI for depression, is a phenyl-substituted nitrile. nih.gov Benzodiazepine-related structures can target GABAA receptors. nih.gov |

| Metabolic Diseases | Dipeptidyl Peptidase (DPP IV) | α-Amino nitriles have been developed as reversible inhibitors of DPP IV for treating diabetes. nih.gov |

| Infectious Diseases | Reverse Transcriptase, Cysteine Proteases | Lersivirine is a nitrile-containing NNRTI for HIV. nih.gov Nitriles can act as warheads for inhibiting cysteine proteases. |

The challenge lies in moving from broad screening to specific target validation. This will require a combination of computational docking studies, in vitro binding assays, and cell-based functional assays to pinpoint the precise molecular mechanisms and confirm therapeutic potential.

Collaborative Research for Accelerating Drug Discovery and Development

The path from identifying a promising compound to developing an approved drug is exceptionally long, costly, and complex. itmedicalteam.pl No single entity, whether in academia, government, or the private sector, typically possesses all the necessary resources and expertise. andrewyoungmassachusetts.com Therefore, the future success in developing compounds like this compound hinges on fostering robust collaborative research models.

Collaboration allows for the sharing of knowledge, resources, and risk, ultimately accelerating the entire drug discovery and development pipeline. itmedicalteam.plazolifesciences.com Partnerships between academic institutions, which often excel in basic research and target discovery, and pharmaceutical companies, with their expertise in medicinal chemistry, clinical trials, and regulatory affairs, are particularly crucial. azolifesciences.com

Key models and benefits of collaborative research include:

Public-Private Partnerships (PPPs): These collaborations bring together government agencies, academic researchers, and industry partners to tackle significant health challenges, such as rare diseases or the development of new vaccines. andrewyoungmassachusetts.com

Academia-Industry Collaborations: Universities and research institutes can provide novel biological targets and innovative scientific approaches, while pharmaceutical partners offer the infrastructure and funding to advance these discoveries into viable therapies. azolifesciences.comschrodinger.com

Pre-Competitive Consortia: In this model, multiple pharmaceutical companies join forces to share data and knowledge on early-stage research, collectively addressing common challenges without compromising their competitive interests in later-stage development.

Open Innovation Platforms: These initiatives leverage technology, such as AI and shared databases, to allow researchers from different organizations to access and analyze preclinical and clinical data, reducing redundancy and speeding up the identification of promising drug candidates. andrewyoungmassachusetts.com

Table 4: Models of Collaborative Research in Drug Discovery

| Collaboration Model | Key Participants | Primary Goal |

| Public-Private Partnership (PPP) | Government, Academia, Industry | Address major public health needs and advance research in areas of high unmet need. andrewyoungmassachusetts.com |

| Academia-Industry Partnership | Universities, Pharmaceutical Companies | Translate basic scientific discoveries into clinical candidates. azolifesciences.comjhu.edu |

| Pre-Competitive Consortium | Multiple Pharmaceutical Companies | Share early-stage R&D data and resources to overcome common industry challenges. |

| Open Innovation/Crowdsourcing | Broad Scientific Community, Industry | Leverage external expertise and data to solve specific research problems. andrewyoungmassachusetts.com |

By embracing these collaborative frameworks, the scientific community can more effectively navigate the complexities of drug development, reduce costs, and ultimately bring life-changing therapies to patients more quickly. andrewyoungmassachusetts.comazolifesciences.com

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-Fluoro-6-(4-methylphenoxy)benzonitrile?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm fluorine substitution and aromatic proton environments. High-performance liquid chromatography (HPLC) with UV detection (λ ~250–280 nm) ensures purity. X-ray crystallography resolves molecular geometry, leveraging benzonitrile derivatives' planar aromatic systems .

- Data Interpretation : Compare experimental NMR shifts (e.g., δ ~110 ppm for C≡N in NMR) with computational predictions (DFT/B3LYP/6-31G*).

Q. How can solvent effects influence the reactivity of this compound in synthetic pathways?

- Methodology : Benzonitrile derivatives exhibit high dipole moments (~4 D), making polar aprotic solvents (e.g., DMF, DMSO) ideal for nucleophilic aromatic substitution (SNAr). Solvent polarity index and hydrogen-bonding capacity should guide reaction optimization .

- Case Study : In Pd-catalyzed cross-coupling, use benzonitrile as a co-solvent to stabilize intermediates via π-stacking interactions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Protocols : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (acute toxicity: LD₅₀ >200 mg/kg in rodents). Store in sealed containers away from oxidizers .

- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How does the adsorption behavior of this compound vary on transition metal surfaces?

- Methodology : Perform density functional theory (DFT) simulations to compare adsorption energies on Ag(111), Pd(100), and Fe-doped carbon surfaces. Experimental validation via surface-enhanced Raman spectroscopy (SERS) identifies binding modes (e.g., η²-C≡N vs. phenoxy-O coordination) .

- Key Insight : Fluorine substitution reduces electron density at the benzene ring, weakening π-backbonding to metals like Pt .

Q. What computational models predict the solvation free energy of this compound in mixed solvents?

- Methodology : Use molecular dynamics (MD) simulations with OPLS-AA force fields to calculate solvation free energy in water-acetonitrile mixtures. Validate with experimental log P values (estimated log Pow = 3.2 ± 0.3) .

- Parameterization : Include dipole moment (4.01 D) and polar surface area (~30 Ų) in simulations .

Q. How can this compound be evaluated for biological activity in glucose transport inhibition assays?

- Assay Design : Use GLUT1-overexpressing cancer cells (e.g., KNS-42 glioblastoma) in a competitive glucose uptake assay with 2-deoxy-D-glucose (2-DG). Measure IC₅₀ via fluorescence (2-NBDG substrate) .

- Mechanistic Insight : Fluorine and nitrile groups enhance binding to exofacial GLUT1 sites via hydrophobic and dipole interactions .

Q. What synthetic strategies address regioselectivity challenges in phenoxy-substituted benzonitriles?

- Methodology : Optimize SNAr reactions using 2-fluoro-6-nitrobenzonitrile and 4-methylphenol in K₂CO₃/DMF at 120°C. Monitor regioselectivity via NMR (Δδ ~5 ppm for para vs. ortho substitution) .

- Alternative Route : Ullmann coupling with CuI/1,10-phenanthroline yields higher selectivity for bulky substituents .

Contradictions & Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.